Cas no 2034469-49-1 (4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide)

4-Bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated aromatic ring and a thiopyran-piperidine hybrid scaffold. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The presence of the bromo substituent enhances reactivity for further functionalization, while the thiopyran and piperidine moieties contribute to conformational rigidity and improved binding affinity. Its well-defined structure and synthetic accessibility make it suitable for structure-activity relationship (SAR) studies in pharmacological research. The compound's stability and purity are critical for reproducible experimental outcomes.
4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide structure
2034469-49-1 structure
Product Name:4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS No:2034469-49-1
MF:C17H25BrN2O2S2
MW:433.426601171494
CID:5552808
PubChem ID:91814276
Update Time:2025-05-22

4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
    • 2034469-49-1
    • AKOS026688696
    • 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
    • F6454-2925
    • 4-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
    • Inchi: 1S/C17H25BrN2O2S2/c18-15-1-3-17(4-2-15)24(21,22)19-13-14-5-9-20(10-6-14)16-7-11-23-12-8-16/h1-4,14,16,19H,5-13H2
    • InChI Key: DBKCCRLCKMYZAN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)S(NCC1CCN(CC1)C1CCSCC1)(=O)=O

Computed Properties

  • Exact Mass: 432.05408g/mol
  • Monoisotopic Mass: 432.05408g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 83.1Ų

4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide Pricemore >>

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Additional information on 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

4-Bromo-N-((1-(Tetrahydro-2H-Thiopyran-4-Yl)Piperidin-4-Yl)Methyl)Benzenesulfonamide: A Comprehensive Overview

4-Bromo-N-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with the CAS number 2034469-49-1. This compound belongs to the class of sulfonamides, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group. The sulfonamide group is linked to a piperidine ring substituted with a tetrahydrothiopyran moiety, adding complexity and potential bioactivity to the molecule.

The benzenesulfonamide core of this compound is a common structural motif in drug design due to its stability and ability to form hydrogen bonds. The presence of the bromo substituent on the benzene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Recent studies have shown that such substitutions can enhance the solubility and bioavailability of sulfonamide-based drugs, making them more effective in therapeutic applications.

The piperidine ring in the molecule is a six-membered amine-containing structure that contributes to the compound's rigidity and potential for forming tertiary amine interactions. The tetrahydrothiopyran group attached to the piperidine ring adds sulfur-containing functionality, which can enhance the compound's ability to interact with biological targets such as enzymes or receptors. This combination of structural features makes 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide a promising candidate for various biomedical applications.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. For instance, molecular docking studies have revealed that the sulfonamide group can act as a binding motif for certain protein targets, potentially leading to novel drug designs. Additionally, in vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against several kinases, suggesting its potential role in anti-cancer therapies.

The synthesis of 4-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves a multi-step process that combines nucleophilic aromatic substitution and amide bond formation. The use of advanced catalysts and reaction conditions has improved the yield and purity of this compound, making it more accessible for research purposes. Furthermore, green chemistry principles have been incorporated into its synthesis to minimize environmental impact and reduce waste generation.

In terms of applications, this compound has shown promise in preclinical studies as a potential modulator of ion channels and G-protein coupled receptors (GPCRs). Its ability to interact with these targets makes it a valuable tool for studying cellular signaling pathways and developing novel therapeutic agents. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on optimizing its pharmacokinetic profile to enhance its efficacy in vivo.

The integration of sulfonamide, bromo, and tetrahydrothiopyran functionalities into a single molecule creates a unique chemical entity with diverse reactivity and biological activity. As research continues to uncover its potential applications, this compound stands at the forefront of innovative drug discovery efforts. Its structural complexity and functional versatility make it an intriguing subject for both academic exploration and industrial development.

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